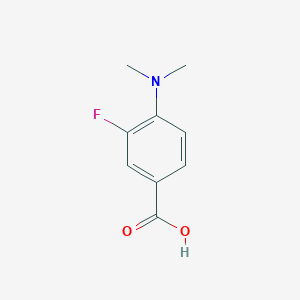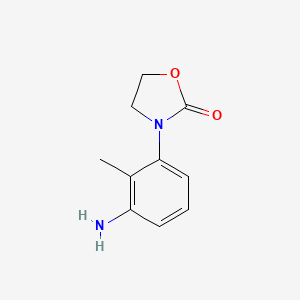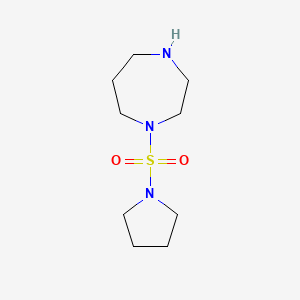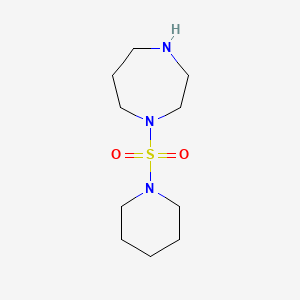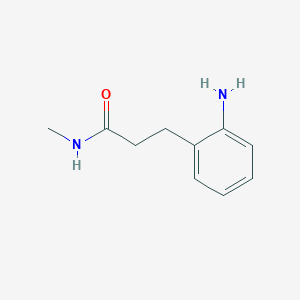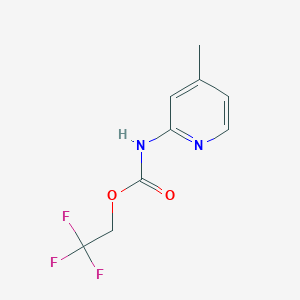
2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate
描述
2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . It is known for its unique structural features, including the presence of a trifluoroethyl group and a pyridinylcarbamate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of 2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate typically involves the reaction of 4-methylpyridin-2-amine with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
科学研究应用
2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The pyridinylcarbamate moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules .
相似化合物的比较
2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate can be compared with other similar compounds, such as:
2,2,2-Trifluoroethyl 4-chloropyridin-2-ylcarbamate: This compound has a chloro substituent instead of a methyl group, which can affect its reactivity and interactions.
2,2,2-Trifluoroethyl 4-aminopyridin-2-ylcarbamate: The presence of an amino group can significantly alter the compound’s chemical and biological properties.
2,2,2-Trifluoroethyl 4-methoxypyridin-2-ylcarbamate: The methoxy group introduces different electronic and steric effects compared to the methyl group.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on the compound’s properties and applications.
属性
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-6-2-3-13-7(4-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVGRNODDNMSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


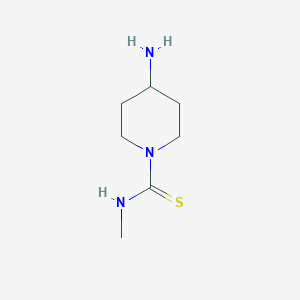
![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)
![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)

![1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B1518836.png)
![4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1518838.png)

![7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1518841.png)

